Diglucoside vs. Aglycone: 4- to 47-Fold Weaker Nitric Oxide Inhibition in LPS-Activated Primary Rat Microglia
In a direct head-to-head comparison within the same study, 6-hydroxygenistein-6,7-di-O-β-D-glucopyranoside (Compound 11) exhibited significantly weaker inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) release from primary rat microglia compared to its aglycone counterpart, genistein (Compound 3). The diglucoside showed an IC50 range of 38–62 µM, while genistein demonstrated an IC50 range of 1.3–9.3 µM [1]. The measurable difference quantifies the attenuating effect of dual 6,7-glycosylation on anti-neuroinflammatory activity relative to the 5,6,7,4'-tetrahydroxyisoflavone core itself.
| Evidence Dimension | Inhibition of LPS-induced nitric oxide production (IC50, µM) |
|---|---|
| Target Compound Data | 38–62 µM (reported as Compound 11; 6-hydroxygenistein-6,7-di-O-β-D-glucopyranoside) |
| Comparator Or Baseline | Genistein (aglycone; Compound 3): 1.3–9.3 µM |
| Quantified Difference | Target compound is approximately 4 to 47 times less potent (ratio of upper bound 62 µM / lower bound 1.3 µM ≈ 47; lower bound 38 µM / upper bound 9.3 µM ≈ 4) |
| Conditions | Primary cultured rat cortical microglia stimulated with LPS; compounds assayed at various concentrations. |
Why This Matters
This quantifies the functional consequence of the distinctive 6,7-di-O-glycosylation, proving that substituting with the more potent and widely available aglycone genistein would overestimate the anti-inflammatory effect and invalidate model conclusions.
- [1] Yuan D, Duan HQ, Jiang L, Xie YY, Guo YY, He W, Xu HX, Wei PK. Inhibitory activity of isoflavones of Pueraria flowers on nitric oxide production from lipopolysaccharide-activated primary rat microglia. J Asian Nat Prod Res. 2009 Jun;11(6):471-81. View Source
